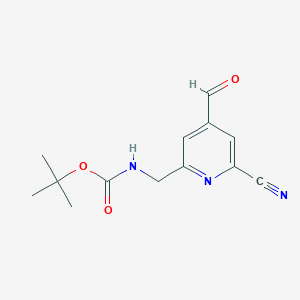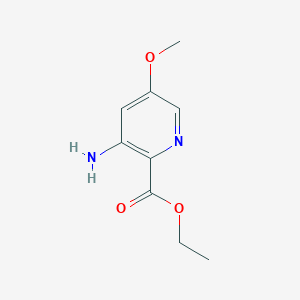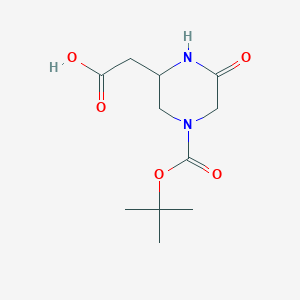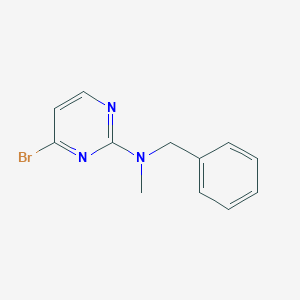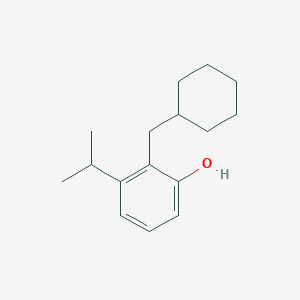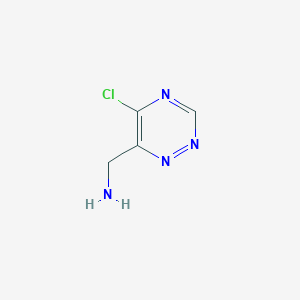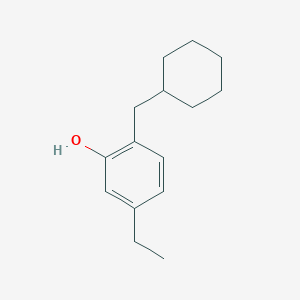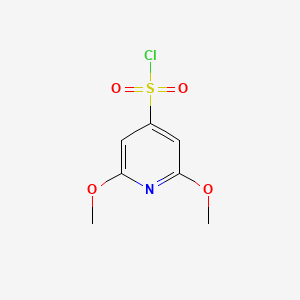
2,6-Dimethoxypyridine-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxypyridine-4-sulfonyl chloride is an organic compound with the molecular formula C7H8ClNO4S and a molecular weight of 237.66 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of two methoxy groups at the 2 and 6 positions and a sulfonyl chloride group at the 4 position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxypyridine-4-sulfonyl chloride typically involves the sulfonation of 2,6-dimethoxypyridine. One common method includes the reaction of 2,6-dimethoxypyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 4 position . The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2,6-Dimethoxypyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as pyridine or triethylamine may be used to enhance the reaction rate.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
科学的研究の応用
2,6-Dimethoxypyridine-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
作用機序
The mechanism of action of 2,6-Dimethoxypyridine-4-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .
類似化合物との比較
Similar Compounds
2,6-Dimethoxypyridine: Lacks the sulfonyl chloride group and is less reactive towards nucleophiles.
4-Pyridinesulfonyl chloride: Similar sulfonyl chloride functionality but lacks the methoxy groups at the 2 and 6 positions.
Pyridine-3-sulfonyl chloride: Sulfonyl chloride group at the 3 position instead of the 4 position.
Uniqueness
2,6-Dimethoxypyridine-4-sulfonyl chloride is unique due to the presence of both methoxy groups and the sulfonyl chloride group, which confer distinct reactivity and properties. The methoxy groups can influence the electronic properties of the pyridine ring, potentially affecting the reactivity and stability of the compound .
特性
分子式 |
C7H8ClNO4S |
|---|---|
分子量 |
237.66 g/mol |
IUPAC名 |
2,6-dimethoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO4S/c1-12-6-3-5(14(8,10)11)4-7(9-6)13-2/h3-4H,1-2H3 |
InChIキー |
LTUXBVDBAAUBNT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=N1)OC)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


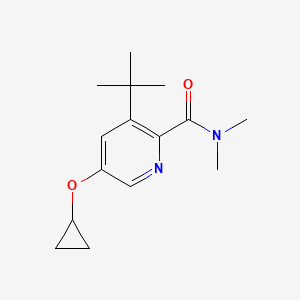
![7-Bromomethyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14848135.png)

